molecular formula C12H15ClN2 B10794319 (1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-methyl-7-azabicyclo[2.2.1]heptane

(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-methyl-7-azabicyclo[2.2.1]heptane

Cat. No.: B10794319
M. Wt: 222.71 g/mol
InChI Key: HLNPMOXPJPCMLY-UHFFFAOYSA-N
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Preparation Methods

The preparation of CMI-489 involves several synthetic routes. One common method includes the reaction of 6-chloropyridine-3-carbaldehyde with 7-methyl-7-azabicyclo[2.2.1]heptane in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux for several hours. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

CMI-489 undergoes various chemical reactions, including:

Scientific Research Applications

CMI-489 has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.

    Biology: CMI-489 is employed in the study of nicotinic acetylcholine receptors, which play a crucial role in neurotransmission.

    Medicine: The compound is investigated for its potential therapeutic effects on neurological disorders due to its interaction with nicotinic receptors.

    Industry: CMI-489 is used in the development of new materials with specific electronic properties

Mechanism of Action

The mechanism of action of CMI-489 involves its binding to the nicotinic acetylcholine receptor alpha3-beta4. This binding modulates the receptor’s activity, leading to changes in ion flow across the cell membrane. The molecular targets include the receptor’s subunits, and the pathways involved are related to neurotransmission and signal transduction .

Comparison with Similar Compounds

CMI-489 can be compared with other compounds that interact with nicotinic acetylcholine receptors, such as epibatidine and varenicline. Unlike these compounds, CMI-489 has a unique structure that allows for selective binding to specific receptor subtypes, making it a valuable tool in receptor studies. Similar compounds include:

CMI-489 stands out due to its selective binding properties and potential therapeutic applications.

Properties

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

2-(6-chloropyridin-3-yl)-7-methyl-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C12H15ClN2/c1-15-9-3-4-11(15)10(6-9)8-2-5-12(13)14-7-8/h2,5,7,9-11H,3-4,6H2,1H3

InChI Key

HLNPMOXPJPCMLY-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1C(C2)C3=CN=C(C=C3)Cl

Origin of Product

United States

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